(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a tert-butylphenyl group. The stereochemistry of the compound, indicated by the (3S,4R) configuration, plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Substitution with tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a nucleophilic substitution reaction using a suitable halide derivative of tert-butylbenzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of chiral drugs with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is of particular interest.
Mechanism of Action
The mechanism of action of (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- Thiosulfate
- N-Acetyl-L-tryptophan
Uniqueness
Compared to similar compounds, (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid stands out due to its specific stereochemistry and the presence of both tert-butoxycarbonyl and tert-butylphenyl groups
Properties
Molecular Formula |
C20H29NO4 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C20H29NO4/c1-19(2,3)14-9-7-13(8-10-14)15-11-21(12-16(15)17(22)23)18(24)25-20(4,5)6/h7-10,15-16H,11-12H2,1-6H3,(H,22,23) |
InChI Key |
BQNXNKFKDYCUBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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